6-chloro-4-N-ethylpyridazine-3,4-diamine
Overview
Description
6-chloro-4-N-ethylpyridazine-3,4-diamine is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at the 6-position and an ethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-N-ethylpyridazine-3,4-diamine typically involves the reaction of 6-chloropyridazine with ethylamine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-N-ethylpyridazine-3,4-diamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling reactions: It can be involved in Suzuki-Miyaura and other coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-chloro-4-N-ethylpyridazine-3,4-diamine has several scientific research applications, including:
Medicinal chemistry: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.
Biological studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Materials science: It is explored for its properties in the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 6-chloro-4-N-ethylpyridazine-3,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,4-diaminopyridine: Similar structure but lacks the ethyl group.
4-ethyl-6-chloropyridazine: Similar structure but lacks the amino groups.
6-chloro-4-methylpyridazine: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
6-chloro-4-N-ethylpyridazine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the ethyl group on the pyridazine ring allows for unique interactions and reactivity compared to other similar compounds .
Properties
IUPAC Name |
6-chloro-4-N-ethylpyridazine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN4/c1-2-9-4-3-5(7)10-11-6(4)8/h3H,2H2,1H3,(H2,8,11)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIRVHRQRVEACA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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